molecular formula C15H13NO2 B10844866 5-Methoxy-2-(4-aminophenyl)benzofuran

5-Methoxy-2-(4-aminophenyl)benzofuran

Cat. No.: B10844866
M. Wt: 239.27 g/mol
InChI Key: GICMHQJTKXNMGB-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-aminophenyl)benzofuran (CAS 84102-58-9) is a benzofuran derivative characterized by a methoxy group at the C-5 position and a 4-aminophenyl substituent at the C-2 position of the benzofuran core (Fig. 1). Benzofuran derivatives are renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and antioxidant properties, driven by their ability to interact with biological targets such as enzymes and receptors . It is categorized as an intermediate or metabolite in pharmaceutical research, with applications in synthesizing more complex bioactive molecules .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-(5-methoxy-1-benzofuran-2-yl)aniline

InChI

InChI=1S/C15H13NO2/c1-17-13-6-7-14-11(8-13)9-15(18-14)10-2-4-12(16)5-3-10/h2-9H,16H2,1H3

InChI Key

GICMHQJTKXNMGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties:
Research has shown that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzofuran have been synthesized and tested against various bacterial strains, showing promising results. A study highlighted the synthesis of 2-substituted benzofurans that demonstrated effective antimicrobial properties against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.12 μg/mL, indicating their potential as new therapeutic agents against tuberculosis .

Anticancer Activity:
Benzofuran derivatives, including those related to 5-Methoxy-2-(4-aminophenyl)benzofuran, have been evaluated for their anticancer properties. A series of compounds were synthesized and tested against human ovarian cancer cell lines, revealing significant anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran scaffold can enhance its cytotoxic effects.

Neuroprotective Effects:
The compound has also been investigated for its neuroprotective potential. In vitro studies demonstrated that derivatives of 5-Methoxy-2-(4-aminophenyl)benzofuran could bind to amyloid plaques and neurofibrillary tangles associated with Alzheimer’s disease. This binding suggests a potential application in imaging or treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 5-Methoxy-2-(4-aminophenyl)benzofuran typically involves multi-step organic reactions, including the formation of the benzofuran backbone through methods like the Wittig reaction. The compound can be further modified to create derivatives with enhanced biological activity, such as dimethylamino derivatives which show increased affinity for biological targets .

Case Study 1: Antimycobacterial Activity

In a study conducted by Yempala et al., a series of benzofuran derivatives were synthesized and screened for their antimycobacterial activity against M. tuberculosis. Among these, a specific derivative was found to exhibit an MIC value of 3.12 μg/mL, indicating strong potential as a candidate for tuberculosis treatment .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of modified benzofurans against ovarian cancer cells. The results indicated that specific structural modifications led to enhanced cytotoxicity, highlighting the importance of SAR in developing effective anticancer agents .

Case Study 3: Neuroimaging Applications

Ono et al. performed biodistribution studies using radiolabeled derivatives of 5-Methoxy-2-(4-aminophenyl)benzofuran in animal models. The studies demonstrated high brain uptake and rapid clearance from the brain, suggesting its potential utility in neuroimaging applications for Alzheimer's disease .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialEffective against M. tuberculosis with MIC values < 5 μg/mL
AnticancerSignificant cytotoxicity against ovarian cancer cell lines
NeuroprotectiveHigh binding affinity to amyloid plaques; potential for imaging
SynthesisMulti-step synthesis with potential for various derivatives

Comparison with Similar Compounds

Key Observations:

Amino vs. Methoxy Groups: The 4-aminophenyl group in the target compound contrasts with methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl) derivatives).

Positional Effects : In compound 5i , the methoxy group at C-5 of the benzofuran ring forms critical hydrogen bonds with β-tubulin (Lys352 and Val181), explaining its superior antitubulin activity compared to analogs with methoxy at other positions . This highlights the importance of substitution patterns in activity.

Natural vs. Synthetic Derivatives : Naturally isolated benzofurans (e.g., from Dalbergia latifolia) often feature hydroxyl and allyloxy groups, contributing to antioxidant activity, while synthetic derivatives prioritize functional groups like acetyl or sulfonamide for targeted bioactivity .

Structure-Activity Relationship (SAR) Trends

  • C-2 Substitutions: 4-Aminophenyl at C-2 (target compound) vs. 4-methoxyphenyl () or benzothiazole () alters electronic properties and target selectivity.
  • C-5 Modifications : Methoxy (target) vs. acetyl () or hydroxy () groups influence steric bulk and hydrogen-bonding capacity.
  • Hybrid Scaffolds : Incorporating pyrimidine () or sulfonamide () moieties diversifies bioactivity but complicates synthesis .

Preparation Methods

Synthetic Pathway

  • Halogenation : Introduce a halogen (e.g., Br) at the 2-position of 5-methoxyphenol.

  • Cuprate Formation : React with a substituted Grignard reagent (e.g., 4-aminophenylmagnesium bromide) in THF.

  • Cyclization : Perform copper-mediated intramolecular coupling to form the benzofuran ring.

Substrate Cuprate Catalyst Yield
2-Bromo-5-methoxyphenol4-Aminophenylmagnesium BrCuI70–85%

Mechanistic Insight : The cuprate attacks the halogenated phenol, followed by deprotonation and cyclization.

Palladium-Catalyzed Cross-Coupling

This approach targets direct C–C bond formation between a halogenated benzofuran and aminophenyl boronic acid.

Suzuki-Miyaura Coupling

  • Halogenation : Brominate 5-methoxybenzofuran at the 2-position using NBS.

  • Coupling : React with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.

Catalyst Base Solvent Temp Yield
Pd(PPh₃)₄K₂CO₃DME/H₂O80°C78%

Advantages : Functional group tolerance; avoids nitro group reduction steps.

Modern Catalytic Strategies

Emerging methods employ transition metals or photocatalysts for efficient synthesis.

Rhodium-Catalyzed C–H Activation

  • Cyclization : React 5-methoxy-2-(4-iodophenyl)benzofuran with a rhodium catalyst (e.g., CpRh) to activate C–H bonds.

  • Annulation : Introduce the aminophenyl group via migratory insertion.

Catalyst Ligand Solvent Yield
CpRhNoneCHCl₃65–80%

Visible-Light-Mediated Cyclization

  • Enyne Activation : Irradiate 1,6-enynes with bromomalonates under visible light.

  • Radical Cyclization : Form benzofuran via 5-exo-dig cyclization.

Substrate Light Time Yield
1,6-EnyneBlue LED12 hr85%

Electrochemical and Miscellaneous Methods

Electrochemical Cyclization

  • Oxidation : Electrolyze 2-alkynylphenols with diselenides using Pt electrodes.

  • Cyclization : Generate seleniranium intermediates for benzofuran formation.

Electrolyte Current Yield
Acetonitrile2.0 V90%

Interrupted Pummerer Reaction

  • Sulfoxide Activation : React phenols with alkynyl sulfoxides using TFAA.

  • Rearrangement : Achieve benzofuran via sigmatropic shifts.

Acid Temp Yield
TFAART75%

Comparative Analysis of Methods

Method Steps Yield Range Purity Scalability
Condensation-Cyclization385–95%>99%High
Copper-Mediated370–85%95–98%Moderate
Suzuki Coupling275–80%>95%Moderate
Rhodium Catalysis265–80%90–95%Low
Electrochemical285–90%>95%High

Key Observations :

  • Condensation-Cyclization offers the highest purity and scalability.

  • Electrochemical methods provide atom-economy but require specialized equipment .

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-(4-aminophenyl)benzofuran, and how can reaction conditions be optimized?

The compound can be synthesized via oxidative dehydrogenation of dihydrobenzofuran precursors. For example, describes a method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 1,4-dioxane at 100°C for 14 hours, achieving a 95% yield. Key optimization factors include:

  • Catalyst selection : DDQ is effective for aromatization.
  • Solvent choice : Polar aprotic solvents like dioxane enhance reaction efficiency.
  • Temperature control : Prolonged heating ensures complete conversion.
  • Purification : Column chromatography with dichloromethane (DCM) isolates the product .
Synthesis Method CatalystSolventTemperatureYieldReference
Oxidative dehydrogenationDDQ1,4-dioxane100°C95%

Q. How is structural characterization of 5-Methoxy-2-(4-aminophenyl)benzofuran performed?

Techniques include:

  • X-ray crystallography : Resolves planar benzofuran cores and substituent orientations (e.g., dihedral angles between aryl rings, as in ) .
  • Spectroscopy : EI-MS confirms molecular weight (e.g., m/z 348 [M⁺] in ).
  • Chromatography : TLC (Rf = 0.31 in ethyl acetate) monitors reaction progress .

Advanced Research Questions

Q. What strategies are used to analyze contradictions in reported biological activities of benzofuran derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:

  • Substituent effects : Methoxy groups enhance lipophilicity, while amino groups improve solubility ( , 12 ).
  • Assay variability : Differences in cell lines or microbial strains (e.g., shows selective cytotoxicity in Compound A vs. non-selective activity in Compound B).
  • Dose-response relationships : Threshold concentrations for efficacy may vary .

Q. How can structure-activity relationships (SAR) guide the design of 5-Methoxy-2-(4-aminophenyl)benzofuran analogs?

SAR studies suggest:

  • Electron-donating groups (e.g., methoxy at C5) enhance π-stacking interactions with biological targets ( ).
  • Amino substituents at C2 improve hydrogen-bonding potential, as seen in HDAC inhibitor analogs ( ).
  • Steric hindrance : Bulky groups at C4 reduce activity, while planar aryl rings favor binding .
Modification Site Functional GroupBiological ImpactReference
C5Methoxy↑ Lipophilicity, ↑ Antioxidant activity
C2Amino↑ Solubility, ↑ HDAC inhibition

Q. What computational and experimental methods validate target engagement in pharmacological studies?

  • Molecular docking : Predicts binding affinity to enzymes like histone deacetylases (HDACs) ( ).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
  • Kinetic assays : Measures inhibition constants (e.g., IC₅₀) using fluorogenic substrates .

Methodological Considerations

Q. How are stability and degradation profiles of 5-Methoxy-2-(4-aminophenyl)benzofuran assessed under experimental conditions?

  • Accelerated stability studies : Expose the compound to heat, light, and humidity.
  • HPLC-MS : Identifies degradation products (e.g., oxidation of the amino group).
  • pH-dependent studies : Assess solubility changes in buffers (2–8 pH range, ) .

Q. What statistical approaches resolve data variability in dose-response experiments?

  • ANOVA : Tests significance across multiple concentrations.
  • Hill slope analysis : Determines cooperativity in binding.
  • Bootstrap resampling : Reduces outlier impact in small datasets ( ) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxic effects of benzofuran derivatives?

Contradictions may stem from:

  • Cell line specificity : Tumor vs. non-tumor models (e.g., notes selective cytotoxicity in Compound A).
  • Redox activity : Pro-oxidant effects in cancer cells vs. antioxidant roles in normal cells.
  • Metabolic activation : Liver microsomal enzymes may convert prodrugs to active metabolites .

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